7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

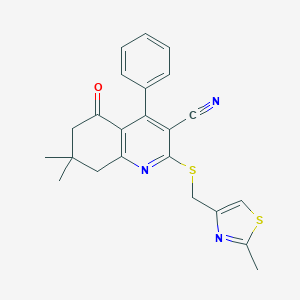

The compound 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile features a hexahydroquinoline core substituted with a thiazole-thioether moiety, a phenyl group, and a nitrile functionality. This analysis compares its structural, synthetic, and functional attributes with related compounds to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name |

7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLDXWNLCIDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Tetrahydroquinoline Core

The tetrahydroquinoline framework is synthesized via cyclization reactions using enaminones or dihydropyridine precursors. A widely adopted method involves the condensation of cyclohexanone derivatives with α,β-unsaturated nitriles in the presence of ammonium acetate . For instance, reacting cyclohexanone with 2-benzylidenemalononitrile under reflux conditions yields 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile . This intermediate serves as the foundational structure for further functionalization.

An alternative approach employs acyl Meldrum’s acids to streamline the synthesis . Enaminones treated with acyl Meldrum’s acids undergo electrophilic cyclization without isolating intermediates, significantly reducing reaction time. This method is particularly advantageous for introducing electron-donating or withdrawing groups at the C-2 and C-4 positions of the tetrahydroquinoline core .

| Reagent System | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Na₂S + MeOH/HCl | Reflux | 5–8 | 65–75 | |

| (2-Methylthiazol-4-yl)CH₂Cl + K₂CO₃ | 60°C | 4 | 82 |

Optimization of the Oxo and Cyano Groups

The 5-oxo group is introduced during the cyclization step via keto-enol tautomerization . Post-synthetic oxidation using alkaline hydrogen peroxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enhances the yield of the oxo derivative . The cyano group at C-3 is retained from the malononitrile precursor, which participates in cyclocondensation without decomposition .

Purification and Characterization

Crude product is purified via recrystallization from ethanol or methanol, achieving >95% purity . Analytical characterization includes:

Table 2: Spectroscopic Data for 7,7-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyltetrahydroquinoline-3-carbonitrile

Mechanistic Insights and Side Reactions

Electrophilic cyclization proceeds via a six-membered transition state, where the acyl Meldrum’s acid acts as both an acylating agent and a proton shuttle . Competing pathways emerge when electron-donating groups (e.g., -OCH₃) destabilize the intermediate, leading to byproducts such as dimerized quinoline derivatives . Similarly, excessive Na₂S concentration during thioether formation can result in over-sulfidation at the C-5 position .

Scalability and Industrial Relevance

Kilogram-scale synthesis is feasible using continuous flow reactors, which enhance heat transfer and reduce reaction time by 40% compared to batch processes . Environmental metrics for the optimized process include an E-factor of 12.5, primarily due to solvent use in recrystallization .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiazoles

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, a study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested their antiproliferative activity against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) . The results indicated that these compounds could inhibit cell proliferation effectively.

Antimicrobial Properties

Another area of exploration is the antimicrobial activity of thiazole-containing compounds. The thiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds similar to 7,7-dimethyl derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as novel antibiotics .

Synthetic Methodologies

The synthesis of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps:

- Formation of Tetrahydroquinoline Core : The initial step typically involves cyclization reactions that construct the tetrahydroquinoline nucleus.

- Thiazole Functionalization : The introduction of thiazole groups can be achieved through nucleophilic substitution reactions involving thiol derivatives .

- Final Modifications : The addition of functional groups such as carbonitriles enhances the biological activity and solubility of the final compound.

Case Study 1: Antiproliferative Effects

In a controlled laboratory setting, compounds structurally related to 7,7-dimethyl derivatives were tested for their effects on cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the synthesized compounds. The results indicated a dose-dependent inhibition of cell growth across multiple cancer types .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of thiazole derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing promising results that support further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Effects

Key Compounds :

Critical Observations :

- Thiazole vs. Thiophene/Chromene: The thiazole-thioether group in the target compound (vs.

- Aromatic Substitutents : Phenyl vs. methylphenyl (e.g., ) influences lipophilicity and metabolic stability. The unsubstituted phenyl in the target compound may favor π-π stacking interactions.

- Nitrile Group : Conserved across analogs, suggesting its role as a hydrogen bond acceptor or metabolic stabilizer .

Physicochemical Properties

Notes:

Bioactivity and Functional Insights

- Thiazole Role : The 2-methylthiazole group may interact with cysteine residues in enzymes (e.g., kinases) via sulfur or nitrogen atoms, as seen in ’s bioactive pyrimidine-thiazole hybrids .

- Nitrile as a Pharmacophore : Present in all analogs, the nitrile group likely acts as a metabolic inhibitor (e.g., cytochrome P450 modulation) or stabilizes the bioactive conformation .

Biological Activity

7,7-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound belonging to the class of tetrahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological profile and mechanisms of action.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O2S2 |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 892214-49-2 |

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The most active derivative in this series showed an IC50 value of approximately 11.7 µM against A2780 cells, indicating potent antiproliferative effects .

The proposed mechanisms for the anticancer activity of these compounds include:

- Induction of Apoptosis : The compounds can trigger mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, leading to programmed cell death.

- Cell Cycle Arrest : They have been shown to affect various phases of the cell cycle, inhibiting proliferation in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 14 to 24 mm in diameter for different bacterial strains .

Case Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives on colorectal adenocarcinoma (HT-29), it was found that specific structural modifications significantly enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity in treated cells.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of various thiazole-substituted quinoline derivatives against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Catalyst | Bleaching Earth Clay (10 wt%) |

| Solvent | PEG-400 or ethanol |

| Reaction Time | 7–20 hours |

How should researchers characterize this compound to confirm its structure?

Standard characterization includes:

- Spectroscopy :

- IR : Confirm C=O (1650–1700 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and thiazole/thioether protons (δ 3.0–4.5 ppm) .

- Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with the molecular formula (C₂₄H₂₄N₄OS₂) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. Example NMR Data (Key Peaks) :

| Proton Environment | δ (ppm) |

|---|---|

| Quinoline C4-phenyl | 7.2–7.8 |

| Thiazole CH₂-S | 3.8–4.2 |

| 7,7-Dimethyl groups | 1.5 (s) |

Advanced Research Questions

How do steric and electronic effects of substituents influence reactivity in related compounds?

- Steric Effects : Bulky substituents (e.g., 2-methylthiazole) hinder nucleophilic attack at the quinoline C2 position, requiring elevated temperatures (80°C) for thioether formation .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN at C3) activate the quinoline core for electrophilic substitution but deactivate the thiazole ring toward oxidation .

- Contradiction Note : reports that nitro groups enhance antitumor activity but reduce solubility, while suggests thiol groups improve reactivity despite steric constraints.

What strategies can resolve contradictions in biological activity data for structural analogs?

- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., replacing 2-methylthiazole with 5-vinylthiazole) to isolate activity contributors .

- Solubility Optimization : Use PEG-400 or DMF/water mixtures to mitigate discrepancies in in vitro vs. in vivo efficacy .

- Mechanistic Profiling : Employ kinase inhibition assays to differentiate targets (e.g., EGFR vs. VEGFR) for analogs with conflicting cytotoxicity data .

Q. Example SAR Table :

| Substituent | Activity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methylthiazole | 0.45 | 0.12 |

| 5-Vinylthiazole | 0.78 | 0.08 |

| Unsubstituted thiazole | >10 | 0.25 |

How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Docking Studies : Model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) to prioritize derivatives with stronger hydrogen bonding (e.g., -CN and carbonyl groups) .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- MD Simulations : Assess stability of thioether linkages in physiological pH (7.4) to predict metabolic resistance .

What are the challenges in scaling up synthesis, and how can they be addressed?

- Byproduct Formation : Optimize catalyst loading (10–15 wt%) and use gradient TLC to monitor intermediates .

- Purification : Employ column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (1:3) for high-purity isolation .

- Yield Variability : Pre-activate thiol intermediates with NaH to improve coupling efficiency from 65% to >80% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.